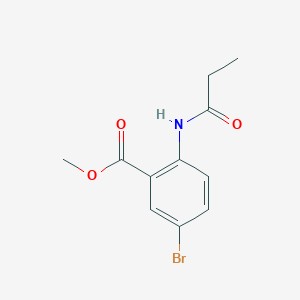
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid
Descripción general
Descripción
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylmethyl Ether: The benzoic acid derivative is first reacted with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the phenylmethyl ether.
Introduction of the Piperidinylsulfonyl Group: The intermediate is then treated with piperidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to introduce the piperidinylsulfonyl group.
Final Acidification: The resulting compound is then acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidinyl group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethyl ether and piperidinylsulfonyl groups contribute to its binding affinity and reactivity with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Phenylmethyl)oxy]-5-(1-morpholinylsulfonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylsulfonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-azepanyl-sulfonyl)benzoic acid
Uniqueness
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and applications in various fields.
Propiedades
Fórmula molecular |
C19H21NO5S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C19H21NO5S/c21-19(22)17-13-16(26(23,24)20-11-5-2-6-12-20)9-10-18(17)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,22) |
Clave InChI |
FNMISDNZCSFRLA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8635681.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B8635688.png)




![2-[1-(Benzenesulfonyl)indol-4-yl]oxyethanamine](/img/structure/B8635726.png)





